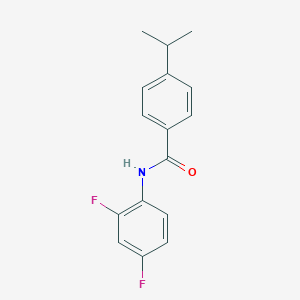
N-(2,4-difluorophenyl)-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-isopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group and an isopropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-isopropylbenzamide typically involves the reaction of 2,4-difluoroaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-isopropylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted products with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(2,4-difluorophenyl)-4-(ethyl)benzamide: Similar structure but with an ethyl group instead of an isopropyl group.
N-(2,4-difluorophenyl)-4-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-(2,4-difluorophenyl)-4-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The difluorophenyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15F2NO |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15F2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChI Key |
NDGZQFGOCWWGLP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


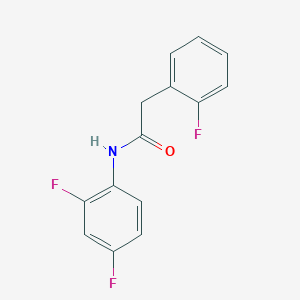
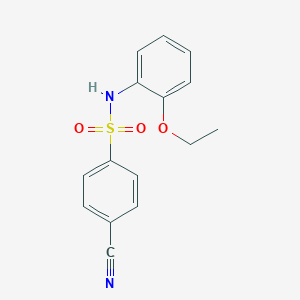

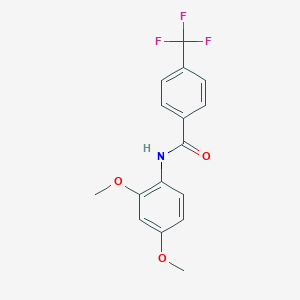

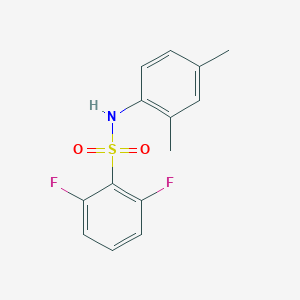
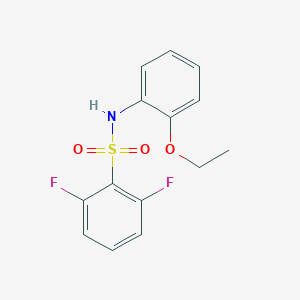
![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)
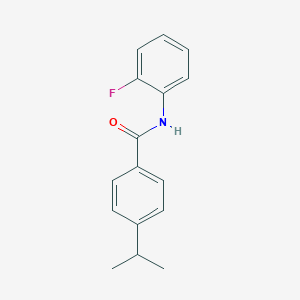
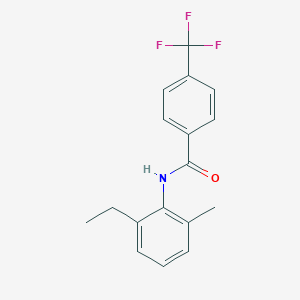
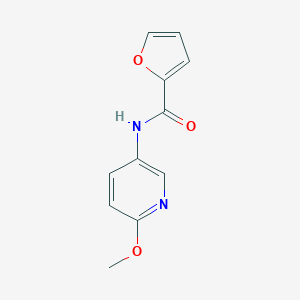
![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)
![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)
